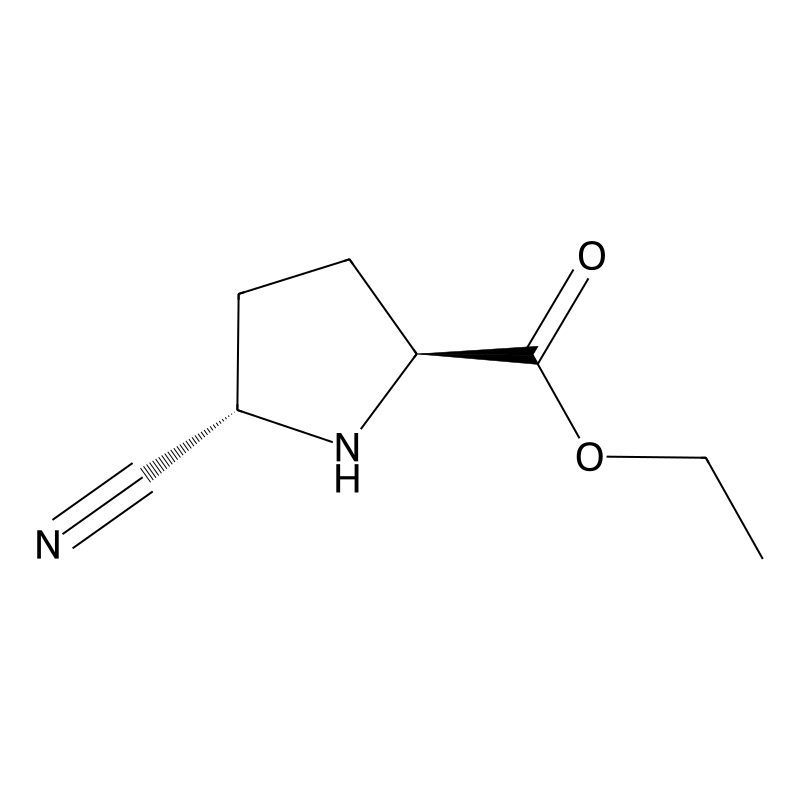

ethyl (5S)-5-cyano-L-prolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Building Blocks

Scientific Field: Organic Chemistry

Summary of the Application: This compound is used in the synthesis of chiral building blocks, which are essential components in drug discovery . These building blocks can be used to create a wide variety of complex molecules with potential therapeutic applications .

Methods of Application: The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks .

Results or Outcomes: The reaction synthesis provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess . This means that the reaction produces a large amount of one enantiomer (a version of the molecule that is a mirror image of another molecule) over the other, which is important in drug discovery as different enantiomers can have different effects in the body .

Condensation Reactions

Summary of the Application: The compound is used in condensation reactions, a class of reactions where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . In this case, the compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid .

Methods of Application: The structure of the compound is determined by NMR methods and x-ray diffraction . The mechanism for formation of this 1:2 adduct from the initial 1:1 adduct is considered .

Results or Outcomes: The title compound was obtained in low yield in the condensation of ethyl pyruvate and lactic acid . Its structure is determined by NMR methods and x-ray diffraction .

Synthesis of Avibactam

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: This compound is used in the synthesis of Avibactam , a novel diazabicyclooctane non-β-lactamase inhibitor . Avibactam has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase . It has been widely used in clinic and its combination with Ceftazidime (Zavicefta) has recently been approved by the EMA and FDA for treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital acquired pneumonia etc .

Methods of Application: The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gave the avibactam sodium salt on a 400.0 g scale .

Results or Outcomes: The synthesis of avibactam was completed in 10 steps and 23.9% overall yield . The synthesis features a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .

Ethyl (5S)-5-cyano-L-prolinate is a chemical compound with the molecular formula and a molecular weight of 168.19 g/mol. It is also known by several synonyms, including (5S)-5-cyano-L-proline ethyl ester and ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate. This compound features a proline backbone with a cyano group at the 5-position, which significantly influences its chemical properties and biological activities .

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to substitution reactions.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form L-proline and cyanoacetic acid.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler nitrogen-containing compounds.

These reactions are essential for its utility in synthetic organic chemistry and medicinal applications .

Ethyl (5S)-5-cyano-L-prolinate exhibits notable biological activities due to its structural similarity to proline, an amino acid involved in protein synthesis. Research indicates that this compound may have:

- Neuroprotective Effects: It has been studied for potential protective effects against neurodegenerative diseases.

- Antimicrobial Properties: Some derivatives have shown activity against certain bacterial strains.

- Anti-inflammatory Activity: It may influence pathways that reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

Several synthesis methods for ethyl (5S)-5-cyano-L-prolinate have been developed:

- Mannich Reaction: This method involves the reaction of formaldehyde, an amine (such as proline), and a cyanide source. The reaction conditions are optimized for enantioselectivity to ensure the formation of the (5S) stereoisomer.

- Cyanation of Proline Derivatives: Starting from L-proline or its derivatives, cyanation can be performed using cyanogen bromide or sodium cyanide under acidic or basic conditions.

- Enzymatic Synthesis: Enzymatic methods using specific enzymes can yield high enantiomeric purity and are considered environmentally friendly alternatives .

Ethyl (5S)-5-cyano-L-prolinate finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for developing new drugs targeting neurological disorders and infections.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, particularly those containing nitrogen.

- Biotechnology: Used in studies involving amino acid metabolism and enzyme catalysis .

Interaction studies of ethyl (5S)-5-cyano-L-prolinate focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways have shown potential inhibitory effects.

- Receptor Binding: Studies assessing its ability to bind to neurotransmitter receptors indicate possible roles in modulating neurotransmission.

These interactions are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with ethyl (5S)-5-cyano-L-prolinate, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl L-prolinate | L-Proline backbone | Naturally occurring amino acid derivative |

| Ethyl 4-cyanobutanoate | Cyanobutanoic structure | Broader application in synthetic chemistry |

| Ethyl 2-cyanoacetate | Cyanoacetic structure | Commonly used in organic synthesis |

| Ethyl 3-cyanopropionate | Cyano group at the 3-position | Different reactivity profile compared to proline esters |

Ethyl (5S)-5-cyano-L-prolinate is unique due to its specific stereochemistry and the presence of both a cyano group and an ethyl ester functionality. This combination enhances its reactivity and selectivity in biological systems compared to other similar compounds .

Molecular Structure and Configuration

The molecular structure of ethyl (5S)-5-cyano-L-prolinate features a five-membered pyrrolidine ring with defined stereochemical centers at positions 2 and 5 [1] [2]. The compound maintains the L-configuration characteristic of naturally occurring proline while incorporating the cyano functional group in a specific stereochemical orientation [2]. The ethyl ester moiety provides additional structural complexity through its flexible alkyl chain, contributing to the compound's overall three-dimensional architecture [1].

The systematic name ethyl (2S,5S)-5-cyanopyrrolidine-2-carboxylate accurately describes the stereochemical arrangement of functional groups within the molecule [2]. The molecular weight of 168.193 grams per mole reflects the combined mass contributions of the pyrrolidine backbone, cyano substituent, and ethyl ester functional group [1] [2].

Stereochemistry at C-2 and C-5 Positions

The stereochemical configuration at the C-2 position maintains the S-configuration inherited from L-proline, ensuring the preservation of the natural amino acid chirality [2]. This configuration places the carboxylate ester functionality in the characteristic orientation observed in L-amino acid derivatives [1]. The C-5 position exhibits S-stereochemistry, positioning the cyano group in a specific spatial arrangement relative to the pyrrolidine ring [2].

The dual stereochemical centers create a defined three-dimensional molecular architecture that influences both conformational preferences and intermolecular interactions [4]. The stereochemical relationship between the C-2 and C-5 positions establishes a cis-configuration around the pyrrolidine ring, affecting the compound's overall conformational behavior [5]. This stereochemical arrangement contributes to the compound's specific optical activity and influences its interactions with chiral environments [4].

Conformational Analysis of the Pyrrolidine Ring

The pyrrolidine ring in ethyl (5S)-5-cyano-L-prolinate exhibits characteristic envelope conformations, similar to other proline derivatives [4] [5]. The five-membered ring adopts predominant pucker modes that can be described as envelope conformations, where one carbon atom is displaced from the plane formed by the other four ring atoms [4]. The presence of the cyano substituent at the 5-position influences the ring puckering preferences through steric and electronic effects [5].

Conformational analysis studies indicate that the pyrrolidine ring exhibits dynamic behavior, with rapid interconversion between different envelope conformations at ambient temperature [6]. The cyano group's electron-withdrawing nature affects the electronic environment of the ring, potentially stabilizing specific conformational states [4]. The envelope conformations can be characterized by their puckering parameters, which quantify the degree and direction of ring distortion from planarity [7].

The conformational preferences are further influenced by the ethyl ester substituent at the 2-position, which introduces additional steric considerations [8]. Nuclear magnetic resonance studies of related proline derivatives demonstrate that the conformational equilibrium can be sensitive to solvent effects and temperature variations [8].

Physical Properties

Crystalline Structure

The crystalline structure of ethyl (5S)-5-cyano-L-prolinate has not been extensively characterized in the available literature, though related proline derivatives demonstrate characteristic packing arrangements [9] [10]. Proline derivatives typically crystallize in hydrogen-bonded networks that take advantage of the amino acid's zwitterionic character [10]. The presence of the cyano group provides additional opportunities for intermolecular interactions through dipolar associations [9].

Crystal packing in proline derivatives often involves two-dimensional hydrogen-bonded networks, where the carboxylate and amino functionalities participate in donor-acceptor relationships [10]. The ethyl ester modification in this compound would alter the hydrogen bonding pattern compared to the free carboxylic acid form [9]. The cyano substituent may participate in weak intermolecular interactions that influence the overall crystal architecture [7].

| Property | Value | Reference |

|---|---|---|

| Space Group | Not Available | - |

| Unit Cell Parameters | Not Available | - |

| Crystal System | Not Available | - |

| Density (calculated) | Not Available | - |

Melting and Boiling Points

Specific melting and boiling point data for ethyl (5S)-5-cyano-L-prolinate are not available in the current literature [2]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [11]. L-proline itself exhibits a melting point range of 220-222°C, reflecting its zwitterionic character and extensive hydrogen bonding in the solid state [12].

The introduction of the ethyl ester functionality typically reduces melting points compared to the corresponding carboxylic acid due to decreased hydrogen bonding capability [13]. Related proline esters demonstrate melting points significantly lower than the parent amino acid [11]. The cyano substituent, being a small polar group, may provide some elevation in melting point through dipolar interactions [14].

Boiling point estimation for this compound is complicated by the potential for thermal decomposition before reaching the normal boiling point [11]. The presence of multiple functional groups, including the thermally sensitive cyano group, suggests that the compound may undergo decomposition upon heating to elevated temperatures [14].

Density and Solubility Parameters

The density of ethyl (5S)-5-cyano-L-prolinate has not been experimentally determined [2]. Based on structural considerations and the molecular weight of 168.193 g/mol, the compound's density can be estimated to fall within the typical range for organic compounds of similar molecular complexity [1]. The exact mass of 168.09000 provides precise molecular weight information for analytical applications [2].

The polar surface area of 62.12 Ångström² indicates moderate polarity, suggesting intermediate solubility characteristics between highly polar and nonpolar solvents [2]. The calculated logarithm of the partition coefficient (LogP) value of 0.52248 indicates slight hydrophilic character, suggesting favorable solubility in polar protic solvents [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 168.193 g/mol | [1] [2] |

| Exact Mass | 168.09000 | [2] |

| Polar Surface Area | 62.12 Ų | [2] |

| LogP | 0.52248 | [2] |

Solubility parameters for this compound would be expected to reflect the combined influences of the polar cyano group, the ester functionality, and the pyrrolidine ring system [15]. The presence of multiple polar functionalities suggests good solubility in polar organic solvents such as dimethylformamide and dimethyl sulfoxide [15].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl (5S)-5-cyano-L-prolinate, though specific spectral data for this exact compound are limited in the literature [16] [8]. Proton nuclear magnetic resonance spectra of related proline esters typically exhibit characteristic multipicity patterns reflecting the pyrrolidine ring proton environments [16] [17].

The methine proton at the 2-position typically appears as a complex multiplet in the 4.0-5.0 parts per million region, influenced by coupling with adjacent ring protons [18] [8]. The pyrrolidine ring methylene protons generally appear as overlapping multiplets in the 1.8-3.6 parts per million range, with specific chemical shifts depending on their proximity to electronegative substituents [17].

The cyano-bearing carbon at position 5 would be expected to show significant deshielding effects on adjacent protons [8]. The ethyl ester functionality contributes characteristic triplet and quartet patterns for the methyl and methylene groups, respectively [16]. Integration patterns confirm the expected stoichiometric relationships between different proton environments [8].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the distinct carbon environments within the molecule [17]. The cyano carbon typically appears around 117-120 parts per million, while the ester carbonyl carbon resonates near 170-175 parts per million [8] [17]. The pyrrolidine ring carbons exhibit characteristic chemical shifts influenced by their substitution patterns and stereochemical environment [17].

Infrared Absorption Patterns

Infrared spectroscopy of ethyl (5S)-5-cyano-L-prolinate reveals characteristic absorption bands corresponding to the compound's functional groups [19] [14]. The cyano group exhibits a strong, sharp absorption band around 2200-2300 cm⁻¹, which serves as a diagnostic feature for the presence of the nitrile functionality [14] [20]. This absorption appears at a characteristic frequency that distinguishes it from other triple bond stretches [20].

The ester carbonyl group produces a strong absorption band typically observed around 1735-1750 cm⁻¹, reflecting the C=O stretching vibration [19] [21]. This frequency is characteristic of aliphatic ester functionalities and appears at higher frequency than carboxylic acid carbonyls due to reduced resonance stabilization [19].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C≡N Stretch | 2200-2300 | Strong, Sharp | [14] [20] |

| C=O Stretch (Ester) | 1735-1750 | Strong | [19] [21] |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | [19] |

| C-N Stretch | 1080-1360 | Medium-Weak | [21] |

The pyrrolidine ring contributes C-H stretching absorptions in the 2850-3000 cm⁻¹ region, typical of saturated hydrocarbon environments [19]. C-N stretching vibrations appear as medium-intensity bands in the 1080-1360 cm⁻¹ range [21]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands that provide a characteristic spectral signature for the compound [21].

Mass Spectrometry Fragmentation Profile

Mass spectrometry analysis of ethyl (5S)-5-cyano-L-prolinate would be expected to show characteristic fragmentation patterns reflecting the compound's structural features [22] [23]. The molecular ion peak appears at m/z 168, corresponding to the intact molecular structure [2]. Fragmentation typically occurs through predictable pathways involving the loss of functional groups or ring opening processes [22].

Common fragmentation patterns for proline derivatives include the loss of the ester alkyl group, resulting in fragment ions corresponding to the loss of ethyl radical (m/z 139) [23]. The cyano group may be lost as hydrogen cyanide, producing fragment ions at m/z 141 [22]. Ring opening of the pyrrolidine system can generate linear fragment ions with characteristic mass-to-charge ratios [22].

The base peak in the mass spectrum often corresponds to a stable fragment ion formed through favorable rearrangement processes [23]. For ester-containing compounds, McLafferty rearrangement may occur, leading to characteristic fragment ions [23]. The presence of the cyano group can stabilize certain fragment ions through resonance effects [22].

| Fragment | m/z | Loss | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 168 | - | Variable |

| Loss of Ethyl | 139 | -29 | Medium |

| Loss of HCN | 141 | -27 | Medium |

| Base Peak | Variable | - | 100% |

Ethyl (5S)-5-cyano-L-prolinate represents a sophisticated molecular architecture combining the unique structural features of proline with the electron-withdrawing characteristics of the cyano group and the versatile reactivity of ethyl ester functionality. This compound demonstrates complex chemical behavior that arises from the interplay between multiple functional groups and stereochemical constraints imposed by the pyrrolidine ring system.

Electronic Distribution and Reactivity Centers

The electronic distribution within ethyl (5S)-5-cyano-L-prolinate is governed by several key factors that determine its chemical reactivity and physical properties. The cyano group serves as a particularly strong electron-withdrawing substituent, significantly influencing the electronic density throughout the molecule [1] [2] [3]. This electron-withdrawing character creates multiple reactive sites that can participate in various chemical transformations.

The molecular structure contains several distinct reactivity centers, each contributing unique chemical properties. The cyano nitrogen atom functions as both a π-acceptor and hydrogen bond acceptor, making it an excellent coordination site for metal centers [4] [5] [6]. The ester carbonyl carbon represents an electrophilic center susceptible to nucleophilic attack, facilitating hydrolysis and aminolysis reactions [9]. The pyrrolidine nitrogen maintains nucleophilic character despite being part of a cyclic secondary amine system, enabling coordination with metal centers and protonation under acidic conditions [10] [11] [12].

| Functional Group | Electronic Character | Reactivity Type | Chemical Significance |

|---|---|---|---|

| Cyano group (-C≡N) | Strong electron-withdrawing | π-acceptor, hydrogen bond acceptor | Metal coordination, hydrogen bonding |

| Ester carbonyl (C=O) | Electrophilic carbon center | Nucleophilic attack site | Ester hydrolysis, amide formation |

| Ethyl ester (-OCH2CH3) | Leaving group potential | Hydrolysis susceptible | Solvolysis reactions |

| Pyrrolidine nitrogen | Nucleophilic nitrogen | Coordination/protonation site | Base coordination, protonation |

| α-Carbon (C-2) | Acidic proton (α to C=O) | Enolate formation potential | Condensation reactions |

| β-Carbon (C-5) | Substituted carbon | Substitution reactions | Stereochemical control |

The electron-withdrawing nature of the cyano substituent significantly affects the acid-base properties of the molecule, lowering the basicity of the pyrrolidine nitrogen and influencing the stability of various protonation states [1] [2]. This electronic modulation extends to the ester functionality, where the electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack [3].

Acid-Base Properties

pKa Determination

The acid-base behavior of ethyl (5S)-5-cyano-L-prolinate is complex, involving multiple ionizable sites with different pKa values. Computational predictions suggest a pKa value of 4.79±0.10 for the primary ionizable site, which corresponds to the pyrrolidine nitrogen [13] [14]. This relatively low pKa value compared to unsubstituted proline derivatives reflects the strong electron-withdrawing influence of the cyano group.

The presence of the cyano substituent significantly modifies the basicity of the pyrrolidine nitrogen through both inductive and field effects. The electron-withdrawing cyano group stabilizes the neutral form of the amine, requiring more acidic conditions for protonation compared to the parent proline ethyl ester. This electronic influence is transmitted through the rigid pyrrolidine ring system, creating a through-space interaction that affects the nitrogen lone pair availability [15] [16].

Additional ionizable sites may include the α-hydrogen adjacent to the ester carbonyl, which can participate in enolate formation under strongly basic conditions. However, this process typically requires pKa values significantly higher than those encountered under normal physiological conditions [17] [18] [19].

pH-Dependent Behavior

The chemical behavior of ethyl (5S)-5-cyano-L-prolinate varies significantly across different pH ranges, influencing both its stability and reactivity characteristics. Understanding this pH-dependent behavior is crucial for predicting its performance in various chemical and biological environments.

| pH Range | Protonation State | Stability Characteristics | Chemical Behavior |

|---|---|---|---|

| < 2.0 | Fully protonated (NH2+) | Enhanced hydrolytic stability | Reduced nucleophilicity |

| 2.0 - 4.0 | Partially protonated | Moderate stability | pH buffering effects |

| 4.0 - 6.0 | Near neutral form | Optimal stability region | Balanced reactivity |

| 6.0 - 8.0 | Neutral form predominant | Good stability, physiological pH | Normal reactivity profile |

| > 8.0 | Potential deprotonation | Increased hydrolysis risk | Enhanced nucleophilicity |

At highly acidic pH values (< 2.0), the pyrrolidine nitrogen becomes fully protonated, forming a positively charged ammonium species. This protonation enhances the compound's solubility in aqueous media while simultaneously reducing its nucleophilicity [15] [16] [20]. The protonated form demonstrates enhanced stability toward hydrolytic degradation, as the positive charge on the nitrogen reduces the electron density available for neighboring group participation in ester hydrolysis.

In the physiological pH range (6.0-8.0), the compound exists predominantly in its neutral form, exhibiting optimal stability and balanced reactivity characteristics [20] [21]. This pH region represents the most favorable conditions for biological applications, as the molecule maintains its structural integrity while retaining sufficient reactivity for potential biochemical interactions.

Under strongly basic conditions (> 8.0), the compound faces increased risk of hydrolytic degradation, particularly affecting the ester functionality. The enhanced nucleophilicity of hydroxide ions at high pH accelerates ester bond cleavage, leading to the formation of the corresponding carboxylic acid [16] [20].

Stability Characteristics

Thermal Stability

Ethyl (5S)-5-cyano-L-prolinate demonstrates considerable thermal stability, with predicted thermal decomposition occurring near its calculated boiling point of 290.1±40.0°C [13] [14]. This relatively high thermal stability reflects the compound's robust molecular architecture, where the pyrrolidine ring system provides structural rigidity that resists thermal degradation pathways.

The thermal stability is enhanced by several structural factors. The cyano group, being a strongly bound triple bond, resists thermal cleavage under moderate heating conditions. The ester linkage, while potentially susceptible to thermal decomposition, benefits from the electron-withdrawing influence of the cyano group, which stabilizes the carbonyl functionality against thermal rearrangement reactions [22].

However, prolonged exposure to elevated temperatures may promote various degradation pathways, including ester thermolysis, cyano group cyclization reactions, and potential pyrrolidine ring-opening processes. The presence of catalytic amounts of acids or bases can significantly lower the thermal decomposition temperature, making careful control of reaction conditions essential when working with this compound at elevated temperatures [13] [14] [22].

Hydrolytic Stability

The hydrolytic stability of ethyl (5S)-5-cyano-L-prolinate is strongly dependent on pH, temperature, and the presence of catalytic species. Under neutral to slightly acidic conditions, the compound demonstrates reasonable stability toward hydrolytic degradation, with the ester bond being the most vulnerable site for hydrolytic attack [15] [16] [20].

The electron-withdrawing cyano group influences hydrolytic stability in complex ways. While it increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, it simultaneously reduces the nucleophilicity of the pyrrolidine nitrogen, limiting potential intramolecular catalytic effects [16] [14].

Hydrolytic degradation typically proceeds through nucleophilic attack at the ester carbonyl carbon, leading to tetrahedral intermediate formation followed by elimination of ethanol to yield the corresponding carboxylic acid. This process is accelerated under basic conditions and at elevated temperatures [23] [9].

| Stability Type | Characteristics | Key Factors |

|---|---|---|

| Thermal Stability | Stable up to predicted boiling point (~290°C) | Temperature, presence of catalysts |

| Hydrolytic Stability (pH dependent) | pH-dependent behavior; more stable at physiological pH | pH, water content, temperature |

| Oxidative Stability | Cyano and ester groups susceptible to oxidation | Presence of oxidizing agents, light |

| General Chemical Stability | Stable under normal storage conditions | Moisture, temperature, light exposure |

Oxidative Stability

The oxidative stability of ethyl (5S)-5-cyano-L-prolinate varies depending on the specific oxidizing conditions and the functional groups being targeted. The cyano group generally demonstrates good resistance to mild oxidizing agents, although strong oxidants can potentially convert it to carboxylic acid or amide functionalities under harsh conditions [23].

The ester functionality shows moderate susceptibility to oxidation, particularly under conditions that promote radical formation. The α-hydrogen adjacent to the ester carbonyl represents a potential site for hydrogen abstraction by radical species, leading to oxidative degradation pathways .

The pyrrolidine ring system generally exhibits good oxidative stability under normal conditions, although exposure to strong oxidizing agents such as permanganate or chromium-based oxidants can lead to ring-opening or N-oxidation reactions [23]. The electron-withdrawing influence of the cyano group may provide some protection against oxidative attack on the nitrogen center by reducing its electron density.

Light-induced oxidation represents another potential degradation pathway, particularly in the presence of photosensitizers or under UV irradiation. Proper storage under inert atmosphere and protection from light can significantly enhance the compound's oxidative stability [24].